molecular formula C21H19N3O2S B2612489 5-(furan-2-yl)-3-(2-methoxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide CAS No. 438481-99-3

5-(furan-2-yl)-3-(2-methoxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No. B2612489
CAS RN: 438481-99-3
M. Wt: 377.46
InChI Key: ZVUHIVNFXILDTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(furan-2-yl)-3-(2-methoxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a useful research compound. Its molecular formula is C21H19N3O2S and its molecular weight is 377.46. The purity is usually 95%.
BenchChem offers high-quality 5-(furan-2-yl)-3-(2-methoxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(furan-2-yl)-3-(2-methoxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

The compound 5-(furan-2-yl)-3-(2-methoxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide and its analogs have been synthesized and evaluated for their in vitro antibacterial activity. Studies have shown that certain analogs demonstrate promising antibacterial properties when compared to standard drugs like gentamicin and tetracycline. These findings suggest potential applications of these compounds in developing new antibacterial agents (Rani, Yusuf, & Khan, 2012).

Crystal Structure Analysis

The crystal structure of related compounds has been determined, contributing to a deeper understanding of their molecular configurations. Such structural analyses facilitate the exploration of intermolecular interactions and potential applications in designing drugs with targeted properties (Kumara et al., 2017).

Antidepressant Activity

Compounds with a similar structural framework have been evaluated for their antidepressant activity. Preclinical evaluations including in silico toxicity, blood-brain barrier permeability, and human oral absorption prediction indicate their potential as antidepressant medications. Behavioral investigations further suggest that these compounds could be therapeutically useful in treating depression (Mathew, Suresh, & Anbazhagan, 2014).

Nonlinear Optical Properties

The nonlinear optical (NLO) properties of related compounds have been investigated through experimental and theoretical studies. The findings indicate that these compounds exhibit significant NLO activity, which could be harnessed in the development of optical materials for technological applications (Tamer et al., 2015).

Antimicrobial and Anticancer Activities

Some derivatives of the compound have shown promising antimicrobial and anticancer activities. Synthesized compounds have been screened against various bacterial and fungal strains, as well as cancer cell lines, indicating their potential in developing new therapeutic agents for treating infections and cancer (Zaki, Al-Gendey, & Abdelhamid, 2018).

properties

IUPAC Name

3-(furan-2-yl)-5-(2-methoxyphenyl)-N-phenyl-3,4-dihydropyrazole-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-25-19-11-6-5-10-16(19)17-14-18(20-12-7-13-26-20)24(23-17)21(27)22-15-8-3-2-4-9-15/h2-13,18H,14H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUHIVNFXILDTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(C2)C3=CC=CO3)C(=S)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.